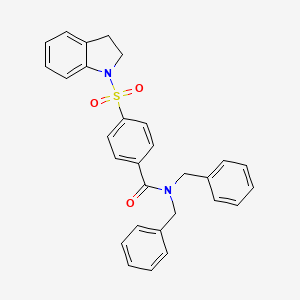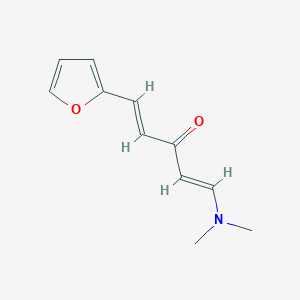![molecular formula C17H15FN4O2S B2565253 5-(allylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852169-63-2](/img/structure/B2565253.png)
5-(allylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Allylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound notable for its potential applications in various scientific fields, particularly chemistry and pharmacology. This compound combines unique structural features that offer intriguing possibilities for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The preparation of 5-(allylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic synthesis. Commonly, the synthesis begins with the preparation of a pyrimidine intermediate, followed by functionalization with an allylthio group and a 4-fluorophenyl substituent. Reaction conditions often include:
Heating under reflux
Use of catalysts such as Lewis acids
Solvents like dichloromethane or ethanol
Industrial Production Methods: : While detailed industrial methods can vary, they generally involve scaling up the lab-scale synthesis under optimized conditions. Industrial processes prioritize:
Efficiency and yield maximization
Cost-effective reagents
Safety protocols for handling potentially hazardous intermediates
Types of Reactions
Oxidation: : The compound can undergo oxidative processes, particularly at the allylthio moiety, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions can occur at the pyrimidine ring, potentially altering its electronic properties.
Substitution: : Nucleophilic substitution reactions can be performed on the fluorophenyl group, offering routes to modify the compound further.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA)
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: : Halogenating agents like N-bromosuccinimide (NBS) for functionalizing the fluorophenyl group
Major Products Formed
Sulfoxides/Sulfones: : Products from oxidation of the allylthio group
Modified Pyrimidines: : Reduction products
Substituted Fluorophenyl Derivatives: : Products from nucleophilic substitution reactions
Aplicaciones Científicas De Investigación
5-(Allylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione finds applications across various fields:
Chemistry: : As a building block in the synthesis of more complex molecules.
Biology: : Potentially as a molecular probe in biochemical assays.
Medicine: : Research into its potential as an anti-inflammatory or anticancer agent.
Industry: : Use in materials science for developing new polymers or coatings.
Mecanismo De Acción
The exact mechanism by which 5-(allylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione exerts its effects is still under investigation. it is believed to interact with specific molecular targets such as:
Enzymes: : Inhibition of certain enzymes involved in disease pathways.
Receptors: : Binding to cellular receptors, influencing signaling pathways.
Comparación Con Compuestos Similares
5-(Allylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione stands out due to its specific combination of functional groups. Similar compounds include:
5-(Allylthio)pyrimidine Derivatives: : Sharing the allylthio group but lacking the fluorophenyl and dimethyl substitutions.
4-Fluorophenyl-Pyrimidines: : Containing the fluorophenyl group but differing in other substituents.
Dimethyl-Pyrimidines: : Including dimethyl groups but lacking the allylthio or fluorophenyl components.
These similar compounds highlight the unique properties of this compound, which combines these distinct features into one molecule.
Propiedades
IUPAC Name |
7-(4-fluorophenyl)-1,3-dimethyl-5-prop-2-enylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2S/c1-4-9-25-15-12-14(21(2)17(24)22(3)16(12)23)19-13(20-15)10-5-7-11(18)8-6-10/h4-8H,1,9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKJPHMVJMENCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SCC=C)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-4-(4-{[1-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine](/img/structure/B2565174.png)
![N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2565176.png)
![4-Ethyl-5-fluoro-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2565177.png)

![tert-butyl rac-(1R,3r,5S)-8H-spiro[8-azabicyclo[3.2.1]octane-3,2'-[1,4]oxazinane]-8-carboxylate](/img/structure/B2565182.png)




![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,6-difluorobenzamide](/img/structure/B2565189.png)
![5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2565190.png)

